molecular formula C19H17Cl2N3O2 B11064270 N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methylbutanamide

N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methylbutanamide

Cat. No.: B11064270
M. Wt: 390.3 g/mol
InChI Key: LOPZRCNLAPZVJV-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be synthesized through various methods involving condensation reactions.

      Reaction Conditions: These would typically involve the reaction of appropriate starting materials under controlled conditions.

      Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. For example

      Major Products: These reactions could yield derivatives with modified functional groups or side chains.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for further chemical investigations, such as ligand design or coordination chemistry.

      Biology and Medicine: Limited research suggests potential bioactivity, but further studies are needed to explore its biological effects.

      Industry: Its applications in industry remain largely unexplored.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action is not readily available. Further research is required to understand how it exerts its effects.
    • Molecular Targets: Identifying specific molecular targets would require experimental studies.

  • Comparison with Similar Compounds

      Similar Compounds: Other related compounds include

      Uniqueness: The compound’s combination of an oxadiazole ring, a phenyl group, and a 3-methylbutanamide side chain sets it apart from other similar structures.

    Remember that while this compound shows promise, further research is essential to unlock its full potential

    Properties

    Molecular Formula

    C19H17Cl2N3O2

    Molecular Weight

    390.3 g/mol

    IUPAC Name

    N-[2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl]-3-methylbutanamide

    InChI

    InChI=1S/C19H17Cl2N3O2/c1-11(2)9-17(25)22-16-6-4-3-5-13(16)19-24-23-18(26-19)12-7-8-14(20)15(21)10-12/h3-8,10-11H,9H2,1-2H3,(H,22,25)

    InChI Key

    LOPZRCNLAPZVJV-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CC(=O)NC1=CC=CC=C1C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl

    Origin of Product

    United States

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